Thieno[3,2-d]pyrimidine-6-carboxylic acid
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Overview
Description
Thieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound has shown potential in various scientific research applications, particularly in the field of anticancer drug development .
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidine-6-carboxylic acid derivatives have been identified as potent inhibitors of EZH2 and SIRT1, SIRT2, and SIRT3 . These targets play crucial roles in various biological processes. EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. SIRT1, SIRT2, and SIRT3 are members of the sirtuin family of proteins, which are involved in cellular processes like aging, transcription, apoptosis, inflammation, and stress resistance.
Mode of Action
The compound interacts with its targets, leading to changes in their activity. For instance, as an EZH2 inhibitor, it prevents EZH2 from adding methyl groups to histones, which can lead to the activation of certain genes . As a SIRT inhibitor, it can affect the deacetylation activity of SIRT proteins, influencing various cellular processes .
Biochemical Pathways
The inhibition of EZH2 and SIRT proteins by this compound derivatives can affect multiple biochemical pathways. These include pathways involved in cell proliferation, differentiation, and apoptosis . The exact downstream effects can vary depending on the specific cellular context.
Result of Action
The compound’s action can lead to significant molecular and cellular effects. For example, it has been shown to have antiproliferative activity against various cancer cell lines . It can also induce apoptosis in a concentration-dependent manner and inhibit cell migration .
Biochemical Analysis
Biochemical Properties
Thieno[3,2-d]pyrimidine-6-carboxylic acid has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of EZH2, a histone-lysine N-methyltransferase enzyme . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
In terms of cellular effects, this compound has been shown to have significant antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It influences cell function by inducing apoptosis in a concentration-dependent manner and inhibiting cell migration .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically EZH2 . By inhibiting EZH2, it can lead to changes in gene expression, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
Its antitumor activity and low toxicity against HEK293T cells suggest that it has potential for long-term effects on cellular function .
Metabolic Pathways
Its interaction with EZH2 suggests that it may play a role in histone methylation pathways .
Subcellular Localization
Given its interaction with EZH2, it is likely that it localizes to the nucleus where EZH2 exerts its function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine-6-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA). These reactions are often conducted in the presence of a primary amine .
For example, heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones. Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thienopyrimidine scaffold
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alkoxides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of thieno[3,2-d]pyrimidine derivatives .
Scientific Research Applications
Thieno[3,2-d]pyrimidine-6-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-6-carboxylic acid: Another member of the thienopyrimidine family with similar biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
Thieno[3,2-d]pyrimidine-6-carboxylic acid is unique due to its specific structural features and the ability to inhibit a wide range of molecular targets. Its derivatives have shown significant potential as anticancer agents, making it a valuable compound in drug development .
Properties
IUPAC Name |
thieno[3,2-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)5-1-4-6(12-5)2-8-3-9-4/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKDYVQSQQPDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=CN=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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